molecular formula C7H3FINS B8797125 7-Fluoro-2-iodobenzo[d]thiazole

7-Fluoro-2-iodobenzo[d]thiazole

Cat. No. B8797125
M. Wt: 279.08 g/mol
InChI Key: LLTOGRFBHJRDHZ-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

The title compound was prepared following the route for 7-fluoro-2-iodo-1,3-benzothiazole from 2,3-difluoroaniline, starting from 2-chloro-5-methoxyaniline and conducting the first step at 150° C. for 16 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[C:10]2[S:9][C:8]([I:11])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.FC1C(F)=CC=CC=1N.ClC1C=C[C:26]([O:29]C)=CC=1N>>[I:11][C:8]1[S:9][C:10]2[CH:2]=[CH:3][C:4]([O:29][CH3:26])=[CH:5][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=2N=C(SC21)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 150° C.
CUSTOM
Type
CUSTOM
Details
for 16 h.
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
IC=1SC2=C(N1)C=C(C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.